N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide
Description
N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide is a synthetic organic compound characterized by a unique hybrid structure combining a tetrahydropyran (oxan-4-yl) ring, a phenylmethyl group, and a but-2-ynamide backbone. The but-2-ynamide segment, featuring a terminal alkyne, suggests possible reactivity in covalent bonding or participation in click chemistry.
Properties
IUPAC Name |
N-[oxan-4-yl(phenyl)methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(18)17-16(13-7-4-3-5-8-13)14-9-11-19-12-10-14/h3-5,7-8,14,16H,9-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCVDQOOBJOAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxane Ring: This can be achieved through intramolecular cyclization reactions involving suitable precursors.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a phenyl group is introduced to the oxane ring.
Formation of the But-2-ynamide Moiety: This can be accomplished through a series of reactions including alkyne formation and subsequent amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide with two structurally related compounds from the evidence:
Key Observations :
- Oxan-4-yl vs. Pyridin-3-yl : The tetrahydropyran group in the target compound may improve metabolic stability compared to the pyridine ring in 8f , which could enhance bioavailability but reduce π-π stacking interactions critical for protease inhibition .
- But-2-ynamide vs. But-2-ynyl Ester : The terminal amide in the target compound and 8f supports covalent binding to catalytic cysteine residues (e.g., in SARS-CoV-2 3CLpro), whereas the ester group in the oxybutynin analog facilitates hydrolysis and anticholinergic activity .
- Substituent Effects : The tert-butyl group in 8f enhances hydrophobic interactions with enzyme pockets, while the cyclohexyl-hydroxy-phenyl group in the oxybutynin analog contributes to muscarinic receptor affinity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The tert-butyl group in 8f (logP ~4.2 estimated) increases membrane permeability, whereas the oxan-4-yl group in the target compound may balance lipophilicity and solubility.
Q & A
Q. What synthetic routes are recommended for preparing N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Amide coupling between but-2-ynoic acid derivatives and a benzylamine intermediate containing the oxan-4-yl group. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (dimethylaminopyridine) as a catalyst in THF or DCM at 0°C to room temperature are commonly used .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires strict temperature control and anhydrous conditions .
- Validation : Confirm purity using HPLC and spectral data (NMR, IR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the oxan-4-yl group (δ ~3.5–4.0 ppm for oxane protons) and but-2-ynamide moiety (characteristic alkyne signals at δ ~2.0–2.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., O—H⋯O interactions in crystal lattices) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related amides?
- Methodological Answer :
- Comparative Binding Assays : Use radioligand displacement studies (e.g., [3H]-dopamine or [3H]-serotonin) to quantify receptor affinity variations across studies. Adjust assay conditions (pH, temperature) to mimic physiological environments .
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .
- Data Normalization : Cross-reference results with control compounds (e.g., MP-10, a structurally similar piperidine derivative) to contextualize discrepancies .
Q. What experimental designs are optimal for studying neurotransmitter modulation effects?
- Methodological Answer :
- In Vitro : Employ patch-clamp electrophysiology on neuronal cell lines to measure ion channel modulation. Pair with calcium imaging to track real-time neurotransmitter release .
- In Vivo : Use microdialysis in rodent models to monitor extracellular dopamine/serotonin levels in response to compound administration. Validate with behavioral assays (e.g., forced swim test for antidepressant activity) .
- Dose-Response Curves : Establish EC50/IC50 values across concentrations (1 nM–10 µM) to assess potency and selectivity .
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DCC (e.g., HATU, COMU) for improved coupling efficiency .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide formation) to enhance reproducibility and scalability .
- By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed amides) and adjust protecting groups (e.g., Fmoc for amine intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
